REACTION_CXSMILES
|
C(N(CC)CCC(=O)CCCC1C=CC=[C:12]([O:16]C)[CH:11]=1)C.[O:21]=N.N1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C1C=CC=CC=1>[CH3:24][CH:25]1[C:12](=[O:16])[CH2:11][CH2:28][CH2:27][C:26]1=[O:21] |f:0.1|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
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product
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Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(CCCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |